2,2'-Dithiodianiline
Overview
Description
2,2’-Dithiodianiline, also known as bis(2-aminophenyl) disulfide, is an organic compound with the molecular formula C12H12N2S2. It is characterized by the presence of two amino groups attached to benzene rings, which are linked by a disulfide bond. This compound is notable for its applications in various fields, including materials science and electrochemistry .
Mechanism of Action
Target of Action
The primary target of 2,2’-Dithiodianiline, also known as 2,2’-disulfanediyldianiline, is DNA and RNA molecules . It forms hydrogen bonds with adenine residues in DNA and interacts with guanine residues in RNA through π-π stacking interactions .
Mode of Action
2,2’-Dithiodianiline interacts with its targets by forming reversible 1:1 complexes . This interaction prevents transcription by blocking the binding . The compound can be chemically or electrochemically oxidized to yield a conducting polymer .
Biochemical Pathways
It is known that the compound has redox-active properties . It’s also used in the synthesis of nitrogen-doped porous carbon and partial poly(2,2’-dithiodianiline) composite, which can be utilized in alkaline electrolytes as electrodes for supercapacitors .
Result of Action
It has been shown to inhibit the polymerase chain reaction by binding to dna and inhibiting the enzyme dna polymerase . It’s also been used in the synthesis of composites materials for supercapacitors .
Action Environment
It’s known that the compound can be utilized in alkaline electrolytes as electrodes for supercapacitors , suggesting that its action may be influenced by the pH of the environment.
Biochemical Analysis
Biochemical Properties
2,2’-Dithiodianiline is known to bind to molybdenum at an optimum concentration of 0.5 mM and coordinates through electrostatic interactions with the molybdenum atom . It forms hydrogen bonds with adenine residues in DNA and interacts with guanine residues in RNA through π-π stacking interactions .
Cellular Effects
It is known that the compound has interesting antibacterial properties over a panel of tested Gram-positive and Gram-negative bacteria .
Molecular Mechanism
It is known to interact with biomolecules through hydrogen bonding and π-π stacking interactions
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized and characterized in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Dithiodianiline can be synthesized through the oxidation of o-aminothiophenol. The process involves the slow addition of hydrogen peroxide to an aqueous solution of the sodium salt of o-aminothiophenol. This reaction forms the disulfide bond, resulting in the formation of 2,2’-Dithiodianiline .
Industrial Production Methods: The industrial production of 2,2’-Dithiodianiline follows a similar synthetic route, with careful control of reaction conditions to ensure high yield and purity. The process typically involves the use of large-scale reactors and precise monitoring of temperature and pH levels to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dithiodianiline undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Substituted anilines.
Scientific Research Applications
2,2’-Dithiodianiline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Investigated for its potential as an antibacterial agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials, such as conducting polymers and supercapacitor electrodes
Comparison with Similar Compounds
2,2’-Dithiodianiline is unique due to its disulfide bond, which imparts distinct redox properties. Similar compounds include:
2,2’-Diaminodiphenyl disulfide: Similar structure but different reactivity.
2-Aminophenyldisulfide: Shares the disulfide bond but differs in the position of the amino groups
These compounds share some chemical properties but differ in their specific applications and reactivity profiles, highlighting the uniqueness of 2,2’-Dithiodianiline.
Properties
IUPAC Name |
2-[(2-aminophenyl)disulfanyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYOQURZQWIILK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SSC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
193402-55-0 | |
Record name | Poly(2,2′-dithiodianiline) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193402-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2061561 | |
Record name | Benzenamine, 2,2'-dithiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141-88-4 | |
Record name | Bis(2-aminophenyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1141-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Diaminodiphenyldisulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dithiodianiline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54509 | |
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Record name | 2,2'-Dithiodianiline | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8186 | |
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Record name | Benzenamine, 2,2'-dithiobis- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 2,2'-dithiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-dithiodianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.208 | |
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Record name | 2,2'-DIAMINODIPHENYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y75Q7B8EAE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2'-dithiodianiline?
A1: The molecular formula of this compound is C12H12N2S2, and its molecular weight is 248.37 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques, including FTIR [, , ], Raman [], XPS [], and UV-Vis spectroscopy [, ]. These techniques provide information about the functional groups, bonding, and electronic structure of the molecule.
Q3: How does this compound perform under various conditions?
A3: this compound exhibits interesting properties under different conditions. For instance, it can be polymerized to form poly(this compound) using sodium dichromate [] or electrochemically. [, ] This polymer has potential applications in areas like energy storage. [, ]
Q4: What are the potential applications of this compound in material science?
A4: Due to the presence of the disulfide bond, this compound is being explored for its potential in creating self-healing polymers. [] Additionally, it is being investigated as a component in electrode materials for lithium batteries. []
Q5: Does this compound participate in any known catalytic reactions?
A5: While this compound itself might not be a catalyst, it serves as a versatile building block in organic synthesis. It's involved in various reactions, including nucleophilic substitution at the S–S bond, leading to the formation of heterocyclic compounds like benzothiazines. [, , , , , , , ]
Q6: Have there been any computational studies on this compound?
A6: Yes, computational studies have investigated the interaction of this compound and its derivatives with cucurbiturils (CBn) to understand host–guest complexation. [] These studies provide insights into binding affinities, pKa modulation, and potential applications in agrochemicals.
Q7: How does modifying the structure of this compound affect its properties?
A7: Structural modifications, such as introducing substituents on the aromatic rings or changing the length of the alkyl chain in reactions with ketones, can significantly influence the reaction products and their properties. [, , , , ] This highlights the importance of structure-activity relationships in understanding the reactivity and applications of this compound.
Q8: What is known about the stability of this compound and its formulations?
A8: Research indicates that cucurbiturils can enhance the stability of this compound and its derivatives in aqueous solutions. [] This finding suggests potential strategies for formulating this compound to improve its stability for various applications, such as agrochemicals.
Q9: What analytical methods are used to characterize and quantify this compound?
A9: Various analytical methods have been employed to characterize and quantify this compound and its derivatives. These include:
- Spectroscopic techniques: FTIR, Raman, XPS, and UV-Vis spectroscopy for structural characterization. [, , ]
- Electrochemical techniques: Cyclic voltammetry for studying redox properties. [, , ]
- Microscopy: SEM for morphological analysis. [, ]
Q10: What is known about the dissolution and solubility of this compound?
A11: The solubility of this compound and its derivatives is a crucial factor for their application. Studies have shown that complexation with cucurbiturils can improve their aqueous solubility, making them more suitable for applications like agrochemicals. []
Q11: What are the potential cross-disciplinary applications of this compound?
A11: Research on this compound spans various disciplines, including:
- Polymer chemistry: Development of self-healing polymers and electrode materials. [, ]
- Organic synthesis: Synthesis of heterocyclic compounds with potential pharmaceutical applications. [, , , , , , , ]
- Electrochemistry: Development of new electrode materials for batteries and sensors. [, , , , ]
- Agricultural sciences: Exploration as a potential bioherbicide. [, ]
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